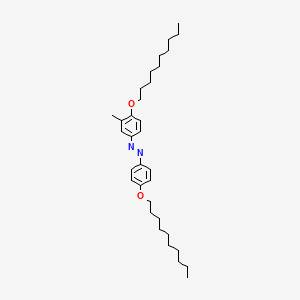

4,4'-Bis(decyloxy)-3-methylazobenzene

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

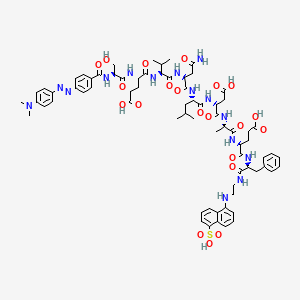

4,4'-Bis(decyloxy)-3-methylazobenzene (BDMA) is an organic compound with a molecular weight of 441.7 g/mol. It is a derivative of azobenzene, a type of azo dye that has been widely studied for its various applications in organic synthesis. BDMA is used in organic synthesis to synthesize a variety of compounds, including polymers, oligomers, and other materials. It is also used as a catalyst in polymerization and as a photochemical reagent.

Applications De Recherche Scientifique

Synthesis and Polymerization

- 4,4'-Bis(decyloxy)-3-methylazobenzene is utilized in the synthesis of various heterocyclic scaffolds. For instance, it serves as a template for creating oxazoles, a class of heterocyclic compounds with notable applications in organic chemistry. These compounds are formed through nucleophilic ring-opening and cyclization processes, highlighting the chemical versatility of 4,4'-Bis(decyloxy)-3-methylazobenzene in synthesizing complex molecular structures (Misra & Ila, 2010).

Photophysical Properties for Bioimaging

- The compound has been studied for its electronic properties in the context of two-photon absorbing squaraines, a group of compounds known for their nonlinear optical properties. This research is significant for the development of fluorescent probes for bioimaging, as these compounds exhibit valuable photophysical characteristics like fluorescence and excitation anisotropy, which are crucial for applications in medical imaging and diagnostics (Chang et al., 2019).

Corrosion Inhibition

- This chemical has also been explored in the context of corrosion inhibition. While not directly referenced, related compounds, such as triazole derivatives, have demonstrated effectiveness in protecting metals like steel from corrosion. This suggests potential applications of 4,4'-Bis(decyloxy)-3-methylazobenzene in materials science, particularly in enhancing the durability and lifespan of metal components in various industrial settings (Bentiss et al., 2007).

Liquid Crystal Technology

- In the field of materials science, particularly in the development of liquid crystalline materials, 4,4'-Bis(decyloxy)-3-methylazobenzene plays a crucial role. These materials are vital for the advancement of display technologies and optical devices, where control over light polarization and transmission is essential (Rameshbabu & Kannan, 2004).

Propriétés

IUPAC Name |

(4-decoxy-3-methylphenyl)-(4-decoxyphenyl)diazene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C33H52N2O2/c1-4-6-8-10-12-14-16-18-26-36-32-23-20-30(21-24-32)34-35-31-22-25-33(29(3)28-31)37-27-19-17-15-13-11-9-7-5-2/h20-25,28H,4-19,26-27H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBJQHHIKMMWGLL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCOC1=CC=C(C=C1)N=NC2=CC(=C(C=C2)OCCCCCCCCCC)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C33H52N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

508.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4'-Bis(decyloxy)-3-methylazobenzene | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1,2-b]Thiophene](/img/structure/B1496593.png)

![(R)-3-[(R)-2-[cis-4-(6-Fluoro-4-quinolyl)cyclohexyl]propanoyl]-4-phenyl-2-oxazolidinone](/img/structure/B1496601.png)

![sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-[(Z)-octadec-9-enoyl]oxypropyl] phosphate](/img/structure/B1496603.png)